2-Oxabicyclo[2.2.1]heptan-5-amine
CAS No.:
Cat. No.: VC18266893
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO |
|---|---|
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | 2-oxabicyclo[2.2.1]heptan-5-amine |
| Standard InChI | InChI=1S/C6H11NO/c7-6-2-5-1-4(6)3-8-5/h4-6H,1-3,7H2 |
| Standard InChI Key | PXHCGNSPYJSHAX-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC(C1CO2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The bicyclo[2.2.1]heptane core consists of two fused cyclopentane rings, creating a norbornane-like structure. The oxygen atom at the 2-position introduces strain and polarity, while the amine group at the 5-position provides a reactive site for functionalization. The compound exists in exo and endo stereoisomeric forms, with the exo configuration being more commonly reported . Computational models and X-ray crystallography of related derivatives reveal bond angles of approximately 96° at the bridgehead carbons, contributing to the molecule’s rigidity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO | |
| Molecular Weight | 113.16 g/mol | |
| SMILES | C1C2CC(C1CO2)N | |
| logP (Predicted) | 0.34 | |
| Hydrogen Bond Donors | 1 (NH₂) | |
| Hydrogen Bond Acceptors | 2 (O, NH₂) |
Stereochemical Considerations
The stereochemistry of 2-oxabicyclo[2.2.1]heptan-5-amine profoundly influences its reactivity and biological activity. The (2S)-7-oxabicyclo[2.2.1]heptan-2-amine enantiomer, for instance, has been synthesized via asymmetric catalysis, demonstrating the feasibility of accessing chiral variants . Stereoselective synthesis methods, such as iodocyclization and enzymatic resolution, enable the production of enantiomerically pure forms critical for pharmaceutical applications .
Synthesis Methodologies
Palladium-Catalyzed Aminoacyloxylation
A prominent synthesis route involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method, reported by Zhang et al. (2023), employs Pd(OAc)₂ and a bisphosphine ligand to facilitate the addition of amino acid derivatives to cyclopentene substrates . The reaction proceeds via a Pd(IV) intermediate, yielding oxygenated 2-azabicyclo[2.2.1]heptanes with up to 89% enantiomeric excess (ee) .
Reaction Conditions:
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Substrate: Cyclopentene derivatives
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: (R)-BINAP (6 mol%)
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Solvent: Dichloroethane (DCE)
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Temperature: 80°C
Nitrohexofuranose Cyclization
Key Steps:
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Cyclization: Nitrohexofuranose → 2-oxabicyclo intermediate.
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Reduction: Pd/C-mediated hydrogenolysis.
Metathesis-Based Strategies
Ring-rearrangement metathesis (RRM) using Grubbs catalysts has been employed to functionalize 7-oxanorbornene derivatives . For example, treatment of 3-methylidene-7-oxabicyclo[2.2.1]heptan-2-one with allyl acetate under RRM conditions yields tetrahydrofuran derivatives, which can be further aminated to access the target amine .
Chemical Reactivity and Functionalization
Nucleophilic Substitutions
The primary amine group undergoes typical reactions such as acylation and alkylation. Acylation with acetyl chloride in THF produces the corresponding amide (C₆H₁₀NO₂), while reductive alkylation using formaldehyde and NaBH₃CN yields N-methyl derivatives .
Cycloaddition Reactions
The strained bicyclic framework participates in [2+2] and Diels-Alder cycloadditions. For instance, reaction with maleic anhydride generates a bridged lactam, demonstrating potential for constructing polycyclic architectures .
Oxidation and Reduction
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Oxidation: MnO₂ selectively oxidizes the amine to a nitro group, forming 2-oxabicyclo[2.2.1]heptan-5-nitro.
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Reduction: LiAlH₄ reduces amide derivatives to secondary amines without ring opening.
Applications in Drug Discovery
Bioisosteric Replacement
2-Oxabicyclo[2.2.1]heptan-5-amine serves as a saturated bioisostere for phenyl rings, addressing solubility and metabolic stability issues in drug candidates . In Imatinib analogs, replacing the central phenyl ring with this bicyclic amine increased aqueous solubility by 15-fold and reduced logP from 4.2 to 2.8 .
Table 2: Comparative Properties of Imatinib and Its Bioisostere
| Property | Imatinib (Phenyl) | Bicyclo Analog |
|---|---|---|
| Aqueous Solubility (µg/mL) | 12 | 180 |
| logP | 4.2 | 2.8 |
| Metabolic Stability (t₁/₂, h) | 2.1 | 6.7 |
Neurological Agents
Derivatives of 2-oxabicyclo[2.2.1]heptan-5-amine exhibit affinity for P2Y receptors, which regulate neurotransmission and inflammation . The (N)-methanocarba analog 5 (CID 86696718) showed IC₅₀ = 120 nM at P2Y₁ receptors, comparable to native nucleotides .
Antiviral and Antitumor Activity
Incorporation into nucleotide analogues enhances resistance to enzymatic degradation. For example, a carbocyclic β-amino acid derivative inhibited hepatitis C virus (HCV) replication with EC₅₀ = 0.8 µM .
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